molecular formula C17H15N B8392975 5,5-Diphenylpent-4-enenitrile CAS No. 14551-68-9

5,5-Diphenylpent-4-enenitrile

Cat. No. B8392975
M. Wt: 233.31 g/mol
InChI Key: OJMNEELZNJFJDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05334720

Procedure details

A stirred mixture of 24. g (0.17 tool) of granular phosphorus pentoxide and 240.g (2.5 mol) of 98% methanesulfonic acid was maintained at 110 ° C. until all the solid dissolved (1 hour) . To this solution was added in portions over several minutes 12 g (0.05 mol) of 5,5-diphenyl-4-pentenenitrile. The resulting dark mixture was heated for 5 minutes longer and then carefully added to an ice-cooled vigorously stirred mixture of 1 liter of saturated aqueous sodium bicarbonate and 1 liter of ethyl acetate. The basic aqueous phase was extracted with 3×500 ml of fresh ethyl acetate, the organic layers were combined, washed with 2×500 ml of water, 1×500 ml brine, and dried over sodium sulfate. The resulting crude solid was recrystallized from toluene to give 8.5 g (66%) of 6,6-diphenyl-2-piperidinone as a white solid (mp 193°-196° C.) .
[Compound]
Name
24
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
240.g
Quantity
2.5 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 L
Type
reactant
Reaction Step Five
Quantity
1 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.CS(O)(=O)=O.[C:20]1([C:26]([C:32]2[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=2)=[CH:27][CH2:28][CH2:29][C:30]#[N:31])[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.C(=O)(O)[O-:39].[Na+]>C(OCC)(=O)C>[C:32]1([C:26]2([C:20]3[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=3)[NH:31][C:30](=[O:39])[CH2:29][CH2:28][CH2:27]2)[CH:33]=[CH:34][CH:35]=[CH:36][CH:37]=1 |f:3.4|

Inputs

Step One
Name
24
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
240.g
Quantity
2.5 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)O
Step Three
Name
Quantity
12 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=CCCC#N)C1=CC=CC=C1
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
1 L
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved (1 hour)
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting dark mixture was heated for 5 minutes longer
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled vigorously stirred
EXTRACTION
Type
EXTRACTION
Details
The basic aqueous phase was extracted with 3×500 ml of fresh ethyl acetate
WASH
Type
WASH
Details
washed with 2×500 ml of water, 1×500 ml brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The resulting crude solid was recrystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(CCCC(N1)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.